Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is an organic compound that is widely used in the scientific research community. It is a cyclic ester of cyclopentanecarboxylic acid and a Cbz-amino group, and is used in a variety of applications, including peptide synthesis, bioconjugation, and drug delivery. This compound has been studied extensively in recent years, and has proven to be an invaluable tool for many research and laboratory applications.
Mechanism Of Action
The mechanism of action of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is not yet fully understood. However, it is believed that the cyclic ester of cyclopentanecarboxylic acid and a Cbz-amino group is able to form covalent bonds with amino acid residues in proteins and peptides, allowing for the modification of these molecules. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate has been shown to form a stable complex with a variety of drug molecules, allowing for the efficient delivery of these molecules to their target sites.
Biochemical And Physiological Effects
The biochemical and physiological effects of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate have not yet been fully studied. However, it is believed that this compound is able to modify proteins and peptides, allowing for the modification of their structure and activity. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate has been shown to form a stable complex with a variety of drug molecules, allowing for the efficient delivery of these molecules to their target sites.
Advantages And Limitations For Lab Experiments
The use of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate in laboratory experiments provides a number of advantages. This compound is relatively easy to synthesize, and is stable in a wide range of pH and temperature conditions. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is able to form covalent bonds with amino acid residues in proteins and peptides, allowing for the modification of these molecules.
The use of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate in laboratory experiments also has some limitations. This compound is relatively expensive, and may not be available in all laboratories. Additionally, the mechanism of action of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is not yet fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Future Directions
The future directions for the use of ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate in scientific research and laboratory experiments include: further research into the mechanism of action of this compound; development of new applications for this compound; development of new synthesis methods; development of new drug delivery systems; development of new bioconjugation strategies; and development of new enzyme-catalyzed reactions. Additionally, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential applications.
Scientific Research Applications
Ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate is used in a variety of scientific research applications. It has been used as a reagent in peptide synthesis, and has been used to modify proteins and peptides for bioconjugation. Additionally, ethyl (Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate)-2-(Cbz-amino)cyclopentanecarboxylate has been used as a linker molecule for drug delivery and as a substrate for enzyme-catalyzed reactions.
properties
IUPAC Name |
ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVBYDRFDRWTE-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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